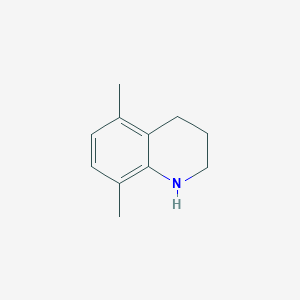![molecular formula C21H21NO B14309356 4-[(Dimethylamino)methyl]-2,6-diphenylphenol CAS No. 117332-02-2](/img/structure/B14309356.png)
4-[(Dimethylamino)methyl]-2,6-diphenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]-2,6-diphenylphenol is an aromatic organic compound that features both tertiary amine and phenolic hydroxyl functionalities within the same molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2,6-diphenylphenol typically involves the reaction of dimethylamine with a suitable phenolic precursor under controlled conditions. One common method involves the alkylation of phenol with dimethylamine in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The process may also involve purification steps like distillation or crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)methyl]-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]-2,6-diphenylphenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized as an antioxidant in lubricants and other industrial products
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)methyl]-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar basicity and catalytic properties.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another compound with both tertiary amine and phenolic hydroxyl functionalities.
Uniqueness
Its combination of tertiary amine and phenolic hydroxyl groups within the same molecule allows for versatile interactions and reactions, making it valuable in various scientific and industrial contexts .
Eigenschaften
CAS-Nummer |
117332-02-2 |
|---|---|
Molekularformel |
C21H21NO |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-2,6-diphenylphenol |
InChI |
InChI=1S/C21H21NO/c1-22(2)15-16-13-19(17-9-5-3-6-10-17)21(23)20(14-16)18-11-7-4-8-12-18/h3-14,23H,15H2,1-2H3 |
InChI-Schlüssel |
RXXGPXQJRRGRJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


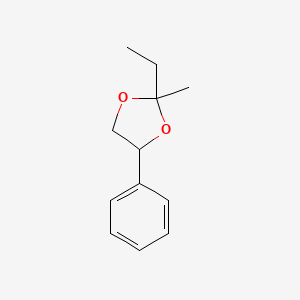

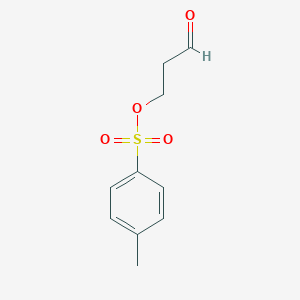
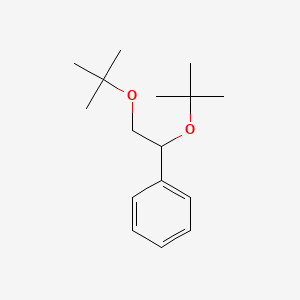
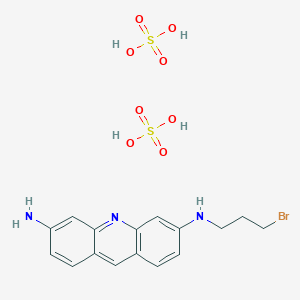
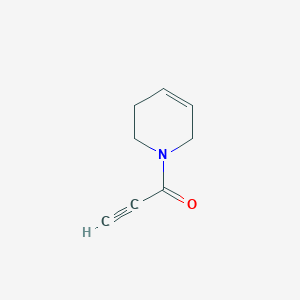
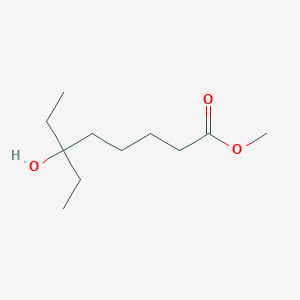
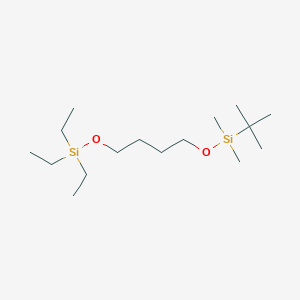
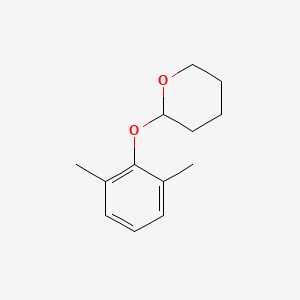
![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
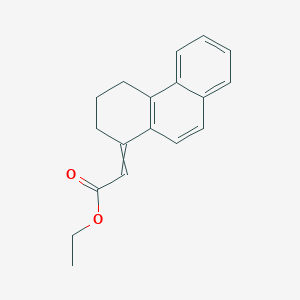
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
